D&C Red No. 34

Description

Historical Trajectories of Synthetic Colorants in Scientific Inquiry

The advent of synthetic colorants marked a pivotal moment in the history of scientific research, fundamentally altering the landscape of chemical and biological investigation. The journey began in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye, while attempting to synthesize quinine (B1679958) from coal tar derivatives. fda.govsciencemuseum.org.uk This discovery catalyzed the rapid development of a wide array of "coal-tar colors," so-named for their origin as by-products of coal processing. fda.gov

This explosion of new, vibrant, and consistent colorants provided researchers with powerful new tools. In fields like histology and microbiology, synthetic dyes enabled the differential staining of cells and tissues, making previously invisible structures discernible under the microscope. The dye industry became one of the first sectors where directed scientific research led to a regular stream of new products. wikipedia.org By the late 19th and early 20th centuries, the production of synthetic dyes was a major chemical industry, with companies like Bayer AG starting as dye-works. wikipedia.org The development of these colorants was not merely for coloration but became integral to analytical chemistry and other scientific disciplines, paving the way for the systematic investigation of complex organic molecules.

Evolution of Research Interest in Monoazo Pigments

Within the broader class of synthetic colorants, azo compounds, characterized by the functional group R-N=N-R', quickly became a dominant focus of research and industrial production. researchgate.net The commercial development of azo colors began in earnest with discoveries like Lithol Red in 1899. morana-rtd.com Monoazo pigments, which contain a single azo bond, were of particular interest due to the relative simplicity of their synthesis—typically an economical diazotization and coupling reaction—and the wide range of colors they could produce, from yellow to red. researchgate.netjchemrev.com

The historical development of these pigments originated from "lakes," where water-soluble anionic dyes were rendered insoluble by precipitation onto inert substrates. researchgate.net This process created pigments with greater stability and fastness properties suitable for applications beyond textiles, such as in paints and printing inks. jchemrev.com Research into monoazo pigments like D&C Red No. 34 focuses on their chemical synthesis, purification, and the characterization of their properties. researchgate.net The study of their manufacturing intermediates, such as Tobias acid and 3-hydroxy-2-naphthoic acid, and subsidiary colors (impurities that are positional isomers) is a significant area of analytical research, ensuring the purity and consistency of the final product. researchgate.netnih.gov

Methodological Challenges in the Comprehensive Study of Complex Organic Pigments

The scientific study of complex organic pigments like D&C Red No. 34 is fraught with methodological challenges. A primary difficulty is their general insolubility in common organic solvents, which complicates analysis by traditional solution-based techniques. pcimag.com This insolubility is a desired property for their application as pigments but a hurdle for their characterization. guzel.mepcimag.com

Consequently, a combination of analytical techniques is often necessary for unequivocal identification. mdpi.com Traditional methods involving solvent extraction are often cumbersome and time-consuming. pcimag.com Modern research relies on a suite of advanced instrumental techniques. For instance, determining manufacturing intermediates and subsidiary colors in D&C Red No. 34 has evolved from older, less precise methods like thin-layer chromatography (TLC) to more accurate and efficient techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). researchgate.netnih.gov

Further challenges arise from the solid-state properties of pigments, such as polymorphism—the ability of a compound to exist in multiple crystalline forms. unibo.it Different polymorphs can have different physical properties, and their identification requires sophisticated methods like X-ray diffraction (XRD) and Raman spectroscopy. unibo.it The analysis is also complicated by the potential for degradation when exposed to light, humidity, and temperature, which can alter the molecule and jeopardize its detection. mdpi.com Advanced techniques like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) allow for the direct analysis of the solid pigment without solvent extraction, offering a powerful tool for overcoming some of these challenges. pcimag.com The identification of organic colorants in complex matrices, such as artworks, often requires highly sensitive micro-destructive techniques like surface-enhanced resonance Raman scattering (SERRS) to analyze microscopic samples. pnas.org

Interactive Data Table: Analytical Techniques in Pigment Research

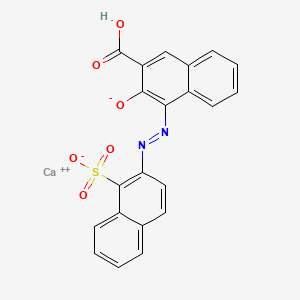

Structure

3D Structure of Parent

Properties

CAS No. |

6417-83-0 |

|---|---|

Molecular Formula |

C21H14CaN2O6S |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29); |

InChI Key |

SWGFDXUZUMTQLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O.[Ca] |

Other CAS No. |

6417-83-0 |

Synonyms |

D and C Red No. 34 |

Origin of Product |

United States |

Advanced Synthesis and Manufacturing Research

Investigating Optimized Synthetic Pathways for D&C Red No. 34

D&C Red No. 34 is chemically identified as the calcium salt of 3-hydroxy-4-[(1-sulfo-2-naphthalenyl)azo]-2-naphthalenecarboxylic acid. researchgate.net The conventional synthesis involves a diazotization reaction, a cornerstone of azo dye production. The primary manufacturing intermediates are 2-amino-1-naphthalenesulfonic acid, commonly known as Tobias acid, and 3-hydroxy-2-naphthoic acid. researchgate.netsigmaaldrich.com

The synthesis process begins with the diazotization of Tobias acid. This involves treating the primary aromatic amine, Tobias acid, with a nitrite (B80452) source, typically in an acidic medium, to form a diazonium salt. This highly reactive intermediate is then coupled with 3-hydroxy-2-naphthoic acid to form the azo dye. The final step involves precipitation with a calcium salt to produce the insoluble D&C Red No. 34 pigment. researchgate.net

Research into optimizing this pathway focuses on several key areas:

Reaction Conditions: Investigating the effects of temperature, pH, and reactant concentrations to maximize yield and minimize the formation of byproducts.

Alternative Reagents: Exploring different diazotizing and coupling agents to improve reaction kinetics and product purity.

Process Control: Implementing advanced analytical techniques for real-time monitoring of the reaction to ensure consistency and quality.

One of the foundational methods for producing Tobias acid itself is the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-1-sulfonic acid (Armstrong acid) using ammonia (B1221849) and bisulfite. Kinetic studies have shown this to be a second-order reaction. Optimization of this specific process has successfully reduced reaction times significantly while maintaining high yields.

Studies on Impurity Formation During Industrial Synthesis

The industrial synthesis of D&C Red No. 34 is not without its challenges, primarily the formation of impurities that can affect the final product's color, quality, and regulatory compliance. These impurities can arise from the starting materials or as byproducts of the synthesis reaction itself. mdpi.com

Analysis of Manufacturing Intermediates (e.g., Tobias acid, 3-hydroxy-2-naphthoic acid)

The purity of the starting materials, Tobias acid and 3-hydroxy-2-naphthoic acid, is critical. researchgate.netresearchgate.net Impurities present in these intermediates can carry through the synthesis and become incorporated into the final pigment. For instance, commercial preparations of 3-hydroxy-2-naphthoic acid can be purified through recrystallization from solutions like hot alcohol-water to achieve a higher degree of purity. dss.go.th

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specifications for the maximum allowable levels of these intermediates in the final certified color additive. researchgate.net Advanced analytical methods, such as ultra-performance liquid chromatography (UPLC), have been developed to accurately determine the levels of residual Tobias acid and 3-hydroxy-2-naphthoic acid in batches of D&C Red No. 34. researchgate.netresource.org These methods offer significant improvements in terms of speed, peak separation, and accuracy compared to older techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). researchgate.net

| Analyte | LOD (%) | RSD at Specification Level (%) | Recoveries (%) |

|---|---|---|---|

| Tobias acid | 0.01 | 0.9 | 105 |

| 3-hydroxy-2-naphthoic acid | 0.03 | 3.2 | 103 |

Characterization of Subsidiary Colors and Byproducts

Subsidiary colors are a significant class of impurities in D&C Red No. 34. researchgate.net These are colored compounds that are structurally related to the main dye, often being positional isomers or compounds with a different number or type of substituent groups. researchgate.netmdpi.com They can arise from impurities in the starting materials or from side reactions during the coupling process. The U.S. Code of Federal Regulations (CFR) limits the amount of subsidiary colors in the straight color additive to not more than four percent. researchgate.net

Research has focused on the synthesis and characterization of these subsidiary colors to be used as reference materials for their detection and quantification in commercial batches. researchgate.netresearchgate.net By using various combinations of impurities found in the manufacturing intermediates, researchers have been able to synthesize and fully characterize several D&C Red No. 34 subsidiary colors. researchgate.net The development of UPLC methods has been instrumental in separating and identifying these subsidiary colors, providing a more accurate assessment than previous TLC methods. researchgate.net

Research into Novel Formulation Techniques for D&C Red No. 34 Lakes

D&C Red No. 34 is often used in the form of a "lake" pigment. researchgate.net Lakes are produced by precipitating the soluble dye onto an insoluble substratum, which is typically rosin (B192284). researchgate.netresearchgate.net This process renders the color insoluble, making it suitable for applications where bleeding of the color is undesirable, such as in cosmetics and coatings. dokumen.pubmedchemexpress.com

Current research in this area is exploring:

Alternative Substrata: Investigating materials other than rosin to modify the lake's properties, such as lightfastness, texture, and dispersibility.

Precipitation Conditions: Optimizing the conditions under which the dye is laked, including the choice of metal salt (e.g., aluminum, calcium), pH, and temperature, to control the particle size and morphology of the pigment. govinfo.gov This can influence the final color shade and opacity.

Dispersion Technology: Developing new methods to improve the dispersion of the lake pigments in various formulations. This includes the use of surfactants and other dispersing aids to ensure uniform color distribution and prevent agglomeration.

Studies have also looked into creating new pigments by reacting lake colors, such as Red Lake C, with different metal salts like Ni(II) and Zn(II) to produce pigments with varied physical properties for applications like printing inks. researchgate.net

Green Chemistry Approaches in D&C Red No. 34 Production Research

The principles of green chemistry are increasingly being applied to the synthesis of dyes and pigments to reduce the environmental impact of their production. While specific research on green chemistry applications for D&C Red No. 34 is not extensively documented in the provided results, general trends in the field of dye manufacturing suggest potential areas of investigation.

These include:

Use of Safer Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or supercritical fluids. Some modern extraction techniques for dyes from consumer products are already moving in this direction, utilizing methods like one-step air-assisted liquid-liquid micro-extraction. mdpi.com

Catalytic Reactions: Developing catalytic processes that can reduce the amount of waste generated and improve atom economy.

Renewable Feedstocks: Exploring the possibility of deriving the necessary chemical intermediates from renewable biological sources rather than petroleum-based starting materials.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption during manufacturing.

The development of more efficient analytical methods, such as UPLC, also contributes to green chemistry goals by reducing solvent usage and analysis time compared to older chromatographic techniques. researchgate.net

Sophisticated Analytical Methodologies for D&c Red No. 34

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental to the comprehensive analysis of D&C Red No. 34, providing the necessary separation and quantification of its various components.

Ultra-Performance Liquid Chromatography (UPLC) for Quantitation and Identification

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior method for the analysis of D&C Red No. 34 and its lakes, largely replacing older High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for batch certification by regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.net This advanced technique offers significant improvements, including sharper peaks, better resolution of components, and considerably faster analysis times. researchgate.netresearchgate.net

A validated UPLC method is currently employed to determine manufacturing intermediates and subsidiary colors in D&C Red No. 34. researchgate.net The primary intermediates from the manufacturing process are Tobias acid (2-amino-1-naphthalenesulfonic acid) and 3-hydroxy-2-naphthalenecarboxylic acid. researchgate.netresearchgate.net Subsidiary colors, which are positional isomers or related compounds with fewer substituent groups, are also effectively separated and quantified. researchgate.netresearchgate.net

The method involves dissolving the color additive in a solution of 0.05 M aqueous lithium oxalate (B1200264) and methanol (B129727). sigmaaldrich.com Analytes are identified by comparing their retention times and UV-visible absorption spectra with those of established standards. researchgate.netresearchgate.net Validation studies have demonstrated the robustness and accuracy of this UPLC method.

Table 1: UPLC Method Validation Data for D&C Red No. 34 Analysis

| Parameter | Result |

|---|---|

| Linearity (R) | > 0.999 |

| Recoveries | 98–103% |

| Limits of Detection (LODs) | 0.002–0.02% |

| Relative Standard Deviations (RSDs) at specification levels | 0.7–2.2% |

Data sourced from validation studies of the UPLC method for D&C Red No. 34. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Prior to the adoption of UPLC, High-Performance Liquid Chromatography (HPLC) was the standard for determining intermediates in D&C Red No. 34. researchgate.net Reversed-phase HPLC methods were developed for the quantitative determination of key manufacturing intermediates. acs.org

One such method utilized a solution of lithium oxalate in methanol-water to dissolve the color additive samples, which were then analyzed using a narrow-bore column to reduce solvent consumption. nih.govscience.gov The analytes were identified by comparing their retention times and UV absorption spectra with known standards. acs.orgscience.gov While effective, survey analyses comparing HPLC and UPLC results for intermediates in certified samples of D&C Red No. 34 have shown them to be consistent within experimental error. researchgate.netcapes.gov.br However, the UPLC method is now favored due to its superior speed and separation efficiency. researchgate.net

Table 2: HPLC Method Validation Data for Intermediate Analysis

| Parameter | Tobias acid | 3-hydroxy-2-naphthoic acid |

|---|---|---|

| Linearity (R) | > 0.999 | > 0.999 |

| Recoveries | 105% | 103% |

| Limit of Determination (LOD) | 0.01% | 0.03% |

| RSD at specification level | 0.9% | 3.2% |

Data sourced from a reversed-phase LC method for determining manufacturing intermediates in D&C Red No. 34. acs.orgscience.gov

Spiral High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separations

While specific literature on the application of Spiral High-Speed Counter-Current Chromatography (HSCCC) for the preparative separation of D&C Red No. 34 is not prevalent, the technique has been successfully employed for structurally similar sulfonated azo dyes, such as D&C Red No. 33. nih.govresearchgate.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. pan.olsztyn.pl

The spiral configuration of the HSCCC instrument is particularly advantageous for separating highly polar compounds like sulfonated dyes. researchgate.netnih.gov It demonstrates a superior capability to retain the stationary phase of highly polar two-phase solvent systems, which is a limitation in conventional multi-layer coil HSCCC instruments. nih.gov For the separation of other polar dyes, solvent systems such as 1-butanol/aqueous ammonium (B1175870) sulfate (B86663) have been utilized. The addition of a salt like ammonium sulfate to the aqueous phase helps to force the polar components into the organic mobile phase through a salting-out effect. nih.govcapes.gov.br

This methodology has proven effective for the preparative-scale separation and purification of dye components, allowing for the isolation of sufficient quantities of impurities for structural characterization. nih.govresearchgate.net Given its success with other polar azo dyes, spiral HSCCC represents a highly promising technique for the preparative separation and purification of D&C Red No. 34 and its subsidiary colors.

Thin-Layer Chromatography (TLC) in Comparative Analytical Studies

Thin-Layer Chromatography (TLC) was a traditional method used for the determination of subsidiary colors in D&C Red No. 34 before being superseded by more advanced chromatographic techniques. researchgate.netsigmaaldrich.com TLC is a planar chromatographic technique that separates components based on their differential partitioning between a stationary phase (a layer of adsorbent material on a flat plate) and a mobile phase. researchgate.net

In comparative studies, the results for subsidiary colors obtained by TLC were consistently higher than those obtained by the more accurate UPLC method. researchgate.net This discrepancy is attributed to the inherent limitations of the TLC method, such as lower resolution and accuracy compared to modern liquid chromatography techniques. researchgate.netresearchgate.net While TLC can be a simple and cost-effective tool for qualitative screening, its quantitative accuracy for complex mixtures like synthetic dyes is limited. The development of UPLC has provided a more accurate, faster, and significantly less labor-intensive alternative for the analysis of D&C Red No. 34. researchgate.net

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the identification and quantification of D&C Red No. 34, often used in conjunction with chromatographic separation.

UV-Visible Spectrophotometry for Analytical Determination

UV-Visible spectrophotometry is a cornerstone technique for the analytical determination and identification of D&C Red No. 34 and its associated components. sigmaaldrich.com This method is almost always coupled with a chromatographic technique, such as HPLC or UPLC, where a photodiode array (PDA) or UV-Vis detector is used to acquire the absorption spectra of the analytes as they elute from the column. researchgate.net

The identification of D&C Red No. 34, its manufacturing intermediates, and subsidiary colors is confirmed by comparing their UV-visible absorption spectra with those of reference standards. researchgate.netresearchgate.net Without chromatographic separation, spectrophotometry alone is insufficient for identifying multiple dyes within a single solution. The combination of liquid chromatography for separation and UV-Visible spectrophotometry for detection provides a powerful tool for the accurate analysis of the color additive. For instance, in the analysis of D&C Red No. 6, another azo dye, the absorption bands in its UV-visible spectrum shift from 310 nm and 480 nm in liquid form to 436 nm and 540 nm when fixed on a composite material, indicating interactions with the substrate. This highlights the utility of UV-Vis spectrophotometry in characterizing the state of the dye.

Mass Spectrometry (MS and LC-MS/MS) for Structural Elucidation and Impurity Confirmation

Mass spectrometry (MS) is a powerful tool for the structural elucidation of D&C Red No. 34 and the confirmation of its impurities. currenta.de High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), provides precise mass measurements, which can be used to determine the elemental composition and molecular formula of the compound and its related substances. currenta.de The technique's high sensitivity allows for the detection and identification of even trace amounts of subsidiary colors and other impurities. currenta.de

In the analysis of D&C Red No. 34, LC-MS/MS is particularly valuable. The initial chromatographic separation resolves the main dye component from its impurities, which are then introduced into the mass spectrometer for analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates molecular ions with minimal fragmentation, allowing for the determination of the molecular weight of the parent compound. currenta.delcms.cz

For structural confirmation and impurity identification, tandem mass spectrometry (MS/MS) is employed. lcms.cz In this process, a specific ion of interest (a precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. lcms.czepa.gov The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of D&C Red No. 34 and to elucidate the structures of unknown impurities. currenta.delcms.cz For example, LC/mass spectrometry has been used to confirm the presence of impurities like 4-methyl-Sudan I in color additives. researchgate.net The information obtained from fragment ions provides detailed insights into the molecule's substructures, aiding in the definitive identification of positional isomers and other related compounds. lcms.cz

Table 1: Key Mass Spectrometry Parameters for D&C Red No. 34 Analysis

| Parameter | Description | Relevance to D&C Red No. 34 Analysis |

| Mass Accuracy | The precision of the mass measurement, often to several decimal places. | Enables the determination of elemental composition and molecular formulas for the dye and its impurities. currenta.de |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Allows for the visualization of the isotopic pattern, which helps to confirm the elemental composition. currenta.de |

| Ionization Technique | The method used to generate ions from the sample molecules (e.g., ESI). | ESI is a soft ionization method suitable for generating intact molecular ions of D&C Red No. 34. currenta.delcms.cz |

| MS/MS Fragmentation | The process of inducing fragmentation of a selected precursor ion to obtain structural information. | Provides characteristic fragmentation patterns for structural elucidation and confirmation of impurities. currenta.delcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous identification and structural analysis of D&C Red No. 34 and its subsidiary colors. sci-hub.sedtic.mil NMR provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. researchgate.netlibretexts.org This information is crucial for confirming the exact structure of the dye and for characterizing the chemical nature of any impurities present. researchgate.netnih.gov

In the analysis of D&C Red No. 34, both ¹H and ¹³C NMR are utilized. rsc.org

¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons. This is invaluable for confirming the arrangement of substituents on the naphthalene (B1677914) rings.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule, helping to establish the carbon skeleton. researchgate.net

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are also employed to establish connectivity between different atoms within the molecule. nih.gov These techniques are particularly useful for the complete structural assignment of the main dye component and for the definitive identification of positional isomers that may be present as subsidiary colors. nih.gov The combination of various NMR experiments allows researchers to piece together the complete molecular structure with a high degree of confidence. dtic.mil

Table 2: Application of NMR Techniques for D&C Red No. 34

| NMR Technique | Information Provided | Application in D&C Red No. 34 Analysis |

| ¹H NMR | Number, type, and connectivity of protons. | Confirms the substitution pattern on the aromatic rings. dtic.milnih.gov |

| ¹³C NMR | Number and type of carbon atoms. | Establishes the carbon framework of the dye molecule. nih.govrsc.org |

| COSY | Correlation between coupled protons. | Identifies neighboring protons, aiding in structural elucidation. nih.gov |

| HSQC | Correlation between protons and directly attached carbons. | Links specific protons to their corresponding carbon atoms. nih.gov |

| HMBC | Correlation between protons and carbons over two or three bonds. | Provides long-range connectivity information to build the molecular structure. nih.gov |

Infrared (IR) Spectroscopy in Characterization Studies

Infrared (IR) spectroscopy is a valuable analytical technique used in the characterization of D&C Red No. 34. researchgate.netresearchgate.net This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting IR spectrum serves as a molecular "fingerprint," providing information about the functional groups present in the compound. academie-sciences.fr

For D&C Red No. 34, the IR spectrum will exhibit characteristic absorption bands corresponding to its various functional groups. These include:

O-H stretching vibrations from the hydroxyl group.

C=O stretching vibrations from the carboxylic acid group.

S=O stretching vibrations from the sulfonic acid group.

N=N stretching vibrations from the azo group.

C-H and C=C stretching and bending vibrations associated with the aromatic naphthalene rings.

By comparing the IR spectrum of a sample to that of a known reference standard, the identity of D&C Red No. 34 can be confirmed. Fourier Transform Infrared (FTIR) spectroscopy, a modern and more sensitive version of the technique, is often employed for this purpose. nih.gov While IR spectroscopy is a powerful tool for identifying functional groups, it is typically used in conjunction with other analytical methods like mass spectrometry and NMR for complete structural elucidation. researchgate.net

Table 3: Expected IR Absorption Bands for D&C Red No. 34

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3200-3600 | Stretching |

| Carboxylic Acid (C=O) | 1680-1720 | Stretching |

| Azo (N=N) | 1400-1600 | Stretching |

| Sulfonic Acid (S=O) | 1340-1420 and 1150-1200 | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

Electrochemical Detection Methods in Analytical Research

Electrochemical detection methods are emerging as sensitive and cost-effective techniques for the analysis of azo dyes, including those used in cosmetics. iapchem.orgiapchem.org These methods are based on the electrochemical properties of the analyte, specifically its ability to be oxidized or reduced at an electrode surface. For D&C Red No. 34, the azo group (-N=N-) is electrochemically active and can be reduced, providing the basis for its detection.

Recent research has focused on the development of modified electrodes to enhance the sensitivity and selectivity of electrochemical sensors for dyes. nih.gov These modifications can involve the use of nanomaterials, polymers, or other chemical entities that facilitate the electron transfer process and lower the detection limits. For instance, a carbon paste electrode modified with a ZIF-8/g-C₃N₄/Co nanocomposite and an ionic liquid has been successfully employed for the determination of D&C Red No. 33, a structurally related azo dye. nih.gov

The primary electrochemical techniques used include:

Cyclic Voltammetry (CV): Used to study the redox behavior of the dye and to optimize the experimental conditions.

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, offering lower detection limits compared to CV. iapchem.org

Linear Sweep Voltammetry (LSV): Another technique for quantitative measurements. iapchem.org

These electrochemical methods offer advantages such as rapid analysis times, high sensitivity, and the potential for miniaturization and portability. iapchem.org While still an area of active research, electrochemical sensors show promise for the routine quality control of D&C Red No. 34 in various products.

Sample Preparation Strategies for Diverse Matrices (excluding human/clinical)

The effective analysis of D&C Red No. 34 in various products necessitates robust sample preparation strategies to isolate the analyte from complex matrices. The choice of sample preparation method depends on the nature of the matrix, whether it is a cosmetic product, a tattoo ink, or another formulation. mdpi.com

For cosmetic products , which can range from powders and waxes to liquids and semi-solids, the extraction procedure must be tailored to the specific formulation. mdpi.com

Solid products , such as powders and blushes, may be dissolved in a suitable solvent, such as methanol or a mixture of methanol and other polar solvents. mdpi.com

Wax-based cosmetics , like lipsticks, often require the use of organic solvents such as chloroform (B151607) or dichloromethane (B109758) for effective extraction of the dye. mdpi.com

Liquid cosmetics may be diluted with an appropriate solvent before analysis.

Solid Phase Extraction (SPE) is a common cleanup technique used to remove interfering substances from the sample extract before instrumental analysis. fda.govmdpi.com Different types of SPE cartridges, such as C18 or ion-exchange phases, can be selected based on the properties of the dye and the matrix components.

For tattoo inks , sample preparation can be particularly challenging due to the complex and often proprietary nature of the ink formulations. eurachem.org The general approach involves dilution of the ink in a suitable solvent, followed by techniques to precipitate or remove interfering components. For example, dissolution in tetrahydrofuran (B95107) followed by precipitation of polymers with a second solvent has been used for the analysis of substances in tattoo inks. eurachem.org

In some cases, more rigorous methods like wet digestion with strong acids may be employed, particularly if the analysis is focused on elemental impurities rather than the organic dye itself. mdpi.com However, for the analysis of the intact dye molecule, milder extraction conditions are necessary to prevent its degradation.

Table 4: Sample Preparation Techniques for D&C Red No. 34 in Different Matrices

| Matrix | Sample Preparation Strategy | Key Considerations |

| Cosmetic Powders | Dissolution in a polar solvent (e.g., methanol). | Ensuring complete dissolution of the dye. |

| Lipsticks (Wax-based) | Extraction with organic solvents (e.g., chloroform, dichloromethane). | Efficiently separating the dye from the waxy matrix. mdpi.com |

| Tattoo Inks | Dilution in a suitable solvent, potential precipitation of polymers. | Handling the complex and variable composition of inks. eurachem.org |

| General Cleanup | Solid Phase Extraction (SPE). | Removing interfering substances to improve analytical accuracy. fda.govmdpi.com |

Validation and Inter-laboratory Comparison of Analytical Methods

The validation of analytical methods for D&C Red No. 34 is essential to ensure their accuracy, precision, and reliability. researchgate.netnih.gov Method validation is a systematic process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For D&C Red No. 34 analysis, peak area calibrations are typically linear with correlation coefficients (R) greater than 0.999. researchgate.netnih.gov

Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies, with typical recoveries for D&C Red No. 34 and its intermediates in the range of 98-103%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD), with values at the specification levels for D&C Red No. 34 impurities ranging from 0.7% to 2.2%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LODs for impurities in D&C Red No. 34 can be in the range of 0.002-0.02%. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Inter-laboratory comparisons , also known as proficiency testing or round-robin tests, are crucial for assessing the reproducibility of an analytical method and the competence of different laboratories. compalab.orgeuropa.eu In these studies, identical samples are sent to multiple laboratories for analysis, and the results are compared. compalab.org This process helps to identify any systematic errors or biases in the method or its application by different analysts. For example, survey analyses of D&C Red No. 34 samples from various manufacturers have shown that results from different analytical methods (e.g., UPLC and HPLC) are consistent within experimental error, demonstrating the robustness of the analytical procedures. nih.gov The goal of such comparisons is to ensure that analytical results are consistent and reliable, regardless of where the testing is performed. ctc-n.org

Table 5: Validation Parameters for a UPLC Method for D&C Red No. 34

| Parameter | Typical Value/Range | Reference |

| Linearity (R) | > 0.999 | researchgate.netnih.gov |

| Recovery | 98-103% | nih.gov |

| RSD at Specification Levels | 0.7-2.2% | nih.gov |

| Limit of Detection (LOD) | 0.002-0.02% | nih.gov |

Stability and Degradation Kinetics

Photodegradation Mechanisms and Pathways of D&C Red No. 34

Photodegradation, or the breakdown of molecules by light, is a significant consideration for colored compounds. Azo dyes, in general, can be susceptible to photolytic cleavage.

Exposure to light, especially ultraviolet (UV) radiation, can initiate chemical reactions that lead to the fading or alteration of the color of D&C Red No. 34. guzel.mecosmeticsbusiness.com The lake form of D&C Red No. 34, which is a pigment formed by precipitating the dye with a metallic salt like calcium, generally exhibits enhanced stability against light compared to its water-soluble dye form. guzel.me This increased stability is a key reason for its use in solid and powder-based formulations. guzel.me However, prolonged exposure to light can still lead to a loss of color intensity. cosmeticsbusiness.com The rate and extent of this fading are dependent on the intensity and wavelength of the light source, as well as the duration of exposure. health.govt.nz To mitigate this, formulations containing D&C Red No. 34 may include UV stabilizers. cosmeticsbusiness.com

Table 1: Factors Influencing Photostability of D&C Red No. 34

| Factor | Influence on Stability |

| Form | Lake pigments are more stable than soluble dyes. guzel.me |

| Light Intensity | Higher intensity accelerates degradation. |

| Wavelength | UV radiation is particularly damaging. cosmeticsbusiness.com |

| Duration of Exposure | Longer exposure leads to greater color loss. health.govt.nz |

| Presence of Stabilizers | UV stabilizers can significantly reduce fading. cosmeticsbusiness.com |

The photodegradation of azo dyes like D&C Red No. 34 can proceed through various pathways, often involving the cleavage of the azo bond (–N=N–). canada.ca This process can lead to the formation of smaller, often colorless, aromatic compounds. Research on the photodegradation of similar azo dyes has shown that the initial step often involves the excitation of the dye molecule upon absorbing light energy. cosmeticsbusiness.com This excited state can then undergo reactions, including the reductive cleavage of the azo linkage. The specific degradation products of D&C Red No. 34 under photolytic conditions would likely include substituted naphthalene (B1677914) and aniline (B41778) derivatives, resulting from the breakdown of its core structure. For instance, the cleavage of the azo bond in D&C Red No. 34 could theoretically yield 2-amino-1-naphthalenesulfonic acid and 3-hydroxy-2-naphthalenecarboxylic acid, its original manufacturing intermediates. researchgate.netresearchgate.net Further degradation of these primary products can also occur, leading to a complex mixture of smaller organic molecules. mdpi.com

Influence of Light Exposure on Pigment Integrity

Thermal Degradation Processes and Product Characterization

Heat is another critical factor that can affect the stability of D&C Red No. 34. myskinrecipes.com The lake form of the pigment generally possesses good heat stability. ulprospector.comsunchemical.com However, excessive temperatures can lead to thermal decomposition. scribd.com Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of such materials. aidic.it For organic pigments, exposure to high temperatures can cause them to smolder or burn, leading to the evolution of noxious fumes. scribd.com

The decomposition products generated during thermal degradation depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may occur, while in the presence of air, oxidative decomposition is more likely. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and oxides of nitrogen. scribd.com The specific chemical structure of D&C Red No. 34, containing naphthalene rings and sulfonic and carboxylic acid groups, suggests that a variety of aromatic and sulfur-containing compounds could be formed upon thermal breakdown.

Chemical Degradation Reactions (e.g., Oxidation, Reduction, Hydrolysis)

D&C Red No. 34, as an organic compound, is susceptible to various chemical reactions that can lead to its degradation.

Environmental conditions play a significant role in the rate of chemical degradation. Factors such as pH and the presence of oxidizing or reducing agents can influence the stability of the pigment. nih.gov

pH: The stability of many dyes is pH-dependent. nih.gov For D&C Red No. 34, extreme pH conditions, either highly acidic or highly alkaline, could potentially accelerate degradation. For example, some azo dyes show poor stability in alkaline conditions. nih.gov

Oxidizing and Reducing Agents: Strong oxidizing agents, such as peroxides and chlorates, can cause the degradation of organic pigments. scribd.com Conversely, reducing agents can lead to the reductive cleavage of the azo bond, a common degradation pathway for azo dyes. dntb.gov.ua This is particularly relevant in anaerobic environments. canada.ca

Table 2: Influence of Chemical Factors on D&C Red No. 34 Degradation

| Chemical Factor | Potential Effect |

| High pH (Alkaline) | May accelerate degradation. nih.gov |

| Low pH (Acidic) | May affect stability. nih.gov |

| Oxidizing Agents | Can cause chemical breakdown. scribd.com |

| Reducing Agents | Can lead to cleavage of the azo bond. dntb.gov.ua |

While primarily associated with biological systems, the principles of enzymatic degradation can be studied in isolated, non-biological setups. Azo dyes can be degraded by certain enzymes, particularly azoreductases, which catalyze the reductive cleavage of the azo bond. nih.gov This process typically occurs under anaerobic conditions. canada.ca

In a non-biological system, one could investigate the degradation of D&C Red No. 34 by incubating the pigment with purified azoreductase enzymes in a controlled laboratory setting. The reaction would likely require an electron donor, such as NADH or NADPH, to facilitate the reduction. nih.gov The degradation products would be the same as those expected from chemical reduction, namely the aromatic amines derived from the cleavage of the azo linkage. nih.gov Such studies are crucial for understanding the potential for biodegradation of the dye.

Role of Environmental Factors on Degradation Rates

Methodologies for Assessing Color Stability in Formulated Products

The evaluation of the color stability of D&C Red No. 34 in formulated products is a critical step to ensure that the final product maintains its intended appearance throughout its shelf life and under various consumer use conditions. The methodologies employed to assess this stability involve subjecting the formulated product to a range of environmental stressors and analyzing any subsequent changes in color. These assessments are typically multifaceted, combining instrumental analysis with visual evaluation.

The primary factors influencing the stability of D&C Red No. 34 in a finished product are exposure to light, heat, and the pH of the formulation itself. vichem.vn As an azo dye, its stability can be compromised by these factors, leading to fading or a shift in color. cir-safety.orgspecialchem.com Consequently, stability testing protocols are designed to simulate these conditions in an accelerated manner.

Instrumental Analysis:

Spectrophotometers are the cornerstone of instrumental color stability analysis. researchgate.net These instruments measure the spectral reflectance of a sample, providing quantitative data on its color characteristics. researchgate.net By comparing the spectral data of a sample before and after being subjected to stability testing, a precise measurement of color change can be obtained. This change is often expressed in terms of Delta E (ΔE*), a metric that quantifies the total color difference.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to assess the chemical stability of D&C Red No. 34. researchgate.netresearchgate.net These methods can separate and quantify the parent dye from any degradation products that may have formed. This allows for a detailed understanding of the degradation pathways and the identification of specific chemical changes that lead to color instability. The U.S. Food and Drug Administration (FDA) utilizes UPLC methods for the batch certification of D&C Red No. 34, analyzing for intermediates and subsidiary colors. researchgate.netresearchgate.net

Stability Testing Protocols:

Light Stability (Lightfastness): To assess the impact of light, formulated products containing D&C Red No. 34 are exposed to controlled sources of artificial light that mimic the solar spectrum. The lightfastness is then rated on a standardized scale. Technical data for a pigment variant of D&C Red No. 34, known as Pigment Red 63:1, indicates a lightfastness rating of 6 on a scale of 8, and 7 on a scale of 5-6, signifying good resistance to fading upon light exposure. vichem.vnkromaindustries.com

Thermal Stability: The effect of heat on color stability is evaluated by storing the formulated product in ovens at elevated temperatures for specific periods. myskinrecipes.com Technical data sheets for C.I. Pigment Red 63:1 specify heat resistance at temperatures of 160°C and 180°C. vichem.vntkechem.com Another source suggests a heat resistance of up to 105°C for slightly soluble azo colors, a category that includes D&C Red No. 34. vichem.vn

pH Stability: The pH of a cosmetic formulation can significantly influence the color stability of D&C Red No. 34. It has been noted that in strongly alkaline conditions, the color can shift to yellow, while in strongly acidic environments, it may turn bluish-red. vichem.vn For a 2% slurry of D&C Red No. 34 Ca Lake, a stable pH range of 7.0-8.0 has been reported. myskinrecipes.com

The lake form of the colorant, D&C Red No. 34 Ca Lake, is generally considered to be more stable than its water-soluble dye counterpart, particularly in relation to light, air, and heat. myskinrecipes.com This enhanced stability makes it a preferred choice for solid and oil-based cosmetic formulations. myskinrecipes.com

Data on Stability of D&C Red No. 34 (and its equivalent C.I. Pigment Red 63:1):

| Parameter | Test Condition/Method | Result |

| Heat Resistance | Thermal Stability Test | 160°C tkechem.com |

| Thermal Stability Test | 180°C vichem.vn | |

| General for category | Stable up to 105°C vichem.vn | |

| Lightfastness | Blue Wool Scale (1-8) | 6 vichem.vn |

| Scale (1-5, 5 is excellent) | 3-4 tkechem.com | |

| pH Stability | 2% Slurry in Distilled Water | 7.0 - 8.0 myskinrecipes.com |

| Color Change with pH | Strong Alkali | Turns Yellow vichem.vn |

| Strong Acid | Turns Bluish-Red vichem.vn |

Environmental Fate and Transport Studies

Research on Environmental Partitioning and Distribution in Aquatic and Terrestrial Systems

Environmental partitioning refers to the way a chemical distributes itself between different environmental media such as water, soil, sediment, and air. This behavior is governed by the chemical's physical and chemical properties, including its solubility and partition coefficients. cdc.gov

D&C Red No. 34 is the calcium salt of 3-hydroxy-4-[(1-sulfo-2-naphthalenyl)azo]-2-naphthalenecarboxylic acid. researchgate.net As a salt and in its "lake" form—an insoluble pigment created by precipitating the dye onto an inert substratum—it is characterized by its insolubility in water. specialchem.comguzel.mecosmeticsinfo.org This low water solubility is a primary factor dictating its environmental distribution.

When released into aquatic systems, D&C Red No. 34 is expected to partition predominantly from the water column to solid phases like suspended solids and bottom sediment. Its tendency to exist as a solid particle or to associate with particulate matter means it will not likely remain dissolved in water for extended periods. canada.ca In terrestrial systems, if applied to land or disposed of in landfills, the compound is expected to remain primarily in the soil matrix.

Fugacity modeling, a method used to predict the environmental distribution of chemicals, suggests that similar dyes with low water solubility and negligible vapor pressure tend to accumulate in soil and sediment. canada.ca Given the properties of D&C Red No. 34, a similar distribution pattern is anticipated, with the majority of the compound residing in terrestrial soils and aquatic sediments rather than in water or air.

Table 1: Physicochemical Properties of D&C Red No. 34 Influencing Environmental Partitioning

| Property | Value/Description | Implication for Partitioning |

|---|---|---|

| Chemical Name | Calcium 3-hydroxy-4-[(1-sulfo-2-naphthalenyl)azo]-2-naphthoate | The structure includes polar functional groups but the overall molecule is large. |

| Molecular Formula | C₂₁H₁₂CaN₂O₆S | A relatively large and heavy molecule. nih.gov |

| Molecular Weight | 460.5 g/mol | High molecular weight contributes to low volatility. nih.gov |

| Form | Fine red powder | Exists as a solid particle. specialchem.com |

| Water Solubility | Insoluble in water | Low potential to remain in the aqueous phase; high potential to partition to solid matrices like soil and sediment. specialchem.comguzel.me |

| Vapor Pressure | Negligible (expected for pigments) | Not expected to partition significantly to the atmosphere. canada.ca |

Data sourced from multiple references. specialchem.comguzel.menih.gov

Biodegradation and Biotransformation in Environmental Compartments

Biodegradation is the breakdown of organic matter by microorganisms. For synthetic dyes, this process is often slow and dependent on specific environmental conditions. canada.ca

Aerobic and Anaerobic Degradation Pathways

Research on the broader class of azo dyes indicates that they are generally resistant to degradation under aerobic (oxygen-present) conditions. canada.ca The complex aromatic structure and the stability of the azo bond (-N=N-) make them difficult for many microorganisms to break down aerobically. Photocatalytic degradation, or breakdown in the presence of light, can lead to oxidation, but this may also result in the formation of other impurity compounds. tiiips.com

Conversely, anaerobic (oxygen-absent) conditions are known to be favorable for the degradation of azo dyes. europa.eu The primary anaerobic degradation pathway is the reductive cleavage of the azo bond. europa.eubiorxiv.org This reaction breaks the molecule at the nitrogen-nitrogen double bond, yielding two separate aromatic amine compounds. europa.eu This initial cleavage step is often the most significant part of the biodegradation process for azo dyes.

Role of Microbial Communities in Environmental Breakdown

Microbial communities are central to the biotransformation of azo dyes. Various bacteria found in environments like sediment and wastewater treatment sludge possess enzymes called azoreductases that can facilitate the cleavage of the azo bond under anaerobic conditions. nih.gov Studies on other azo dyes have shown that intestinal microflora are particularly effective at this process. europa.eueuropa.eu

Recent research on Escherichia coli has revealed that the degradation of azo dyes under anaerobic conditions is a complex process. nih.govresearchgate.net It was found that environmental factors, such as the presence of L-cysteine, and regulatory genes that sense oxygen levels, control the bacterium's ability to break down azo bonds. biorxiv.orgresearchgate.net In some cases, the breakdown may not be directly enzymatic but can be caused by microbially-produced reactive chemical species like hydrogen sulfide (B99878) (H₂S). biorxiv.org While the canonical azoreductase enzyme (azoR) in E. coli is sufficient to reduce azo bonds, it is not always necessary, indicating that multiple enzymatic and non-enzymatic pathways for degradation exist within a single microbial species. biorxiv.orgnih.gov

Sorption and Desorption Dynamics with Environmental Solids

Sorption describes the attachment of a chemical to the surface of solid particles, while desorption is its release back into the surrounding medium. ecetoc.org These processes are critical in determining a chemical's mobility and bioavailability in the environment. mdpi.com

For D&C Red No. 34, its insolubility in water strongly suggests that it will have a high affinity for sorption to environmental solids like soil and sediment. specialchem.comguzel.me The extent of sorption is typically described by the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the water phase at equilibrium. ecetoc.org For organic compounds, this value is often normalized to the organic carbon content of the soil or sediment (Koc). ecetoc.orgresearchgate.net

Sorption of organic chemicals is influenced by the properties of both the chemical and the solid matrix. Key factors include:

Soil/Sediment Composition: The amount of organic carbon and the type and amount of clay minerals in the soil or sediment are crucial. ecetoc.org Organic matter often provides a primary site for the sorption of organic chemicals.

Electrostatic Interactions: As an anionic dye, D&C Red No. 34 could interact with positively charged sites on clay minerals or metal oxides under certain pH conditions. canada.ca

Desorption is often not a fully reversible process, leading to a phenomenon known as hysteresis, where the chemical is more strongly retained by the solid than predicted by sorption data alone. jaas.ac.cn This can be caused by the slow diffusion of the chemical into small pores within soil aggregates or organic matter, effectively sequestering it and reducing its mobility and availability over time. ecetoc.orgjaas.ac.cn

Mobility and Leaching Potential in Soil and Sediment

The mobility of a chemical in soil determines its potential to move downwards and leach into groundwater. nih.gov This is directly related to its sorption characteristics.

Given its expected high sorption to soil and sediment particles, the mobility of D&C Red No. 34 is predicted to be low. Chemicals that are strongly bound to soil particles are less likely to be transported with flowing water through the soil profile. nih.gov Therefore, the potential for D&C Red No. 34 to leach into groundwater is considered minimal. Most of the compound is expected to remain in the upper layers of the soil where it is introduced. Runoff events could potentially transport soil particles with the sorbed dye into surface water bodies, but the dye itself is unlikely to move as a dissolved substance.

Ecotoxicological Methodologies for Environmental Impact Assessment

Ecotoxicological studies are conducted to assess the potential hazards of chemicals to environmental species. nih.gov These assessments rely on standardized test methodologies to ensure data is reliable and comparable. oup.com The focus here is on the design and measurement aspects of these tests, not the specific toxic effects of D&C Red No. 34.

The assessment of a substance like a color additive involves a tiered approach, often starting with base-level tests on organisms representing different trophic levels in an ecosystem. nih.govjlakes.org

Key Components of Ecotoxicological Test Design:

Test Organisms: Standardized tests use representative species from different ecological groups. For aquatic assessments, this typically includes a fish species (e.g., Rainbow Trout), an invertebrate (e.g., Daphnia magna), and an algal species (e.g., Pseudokirchneriella subcapitata). nih.gov Terrestrial tests may involve earthworms, soil microorganisms, and various plant species. jlakes.org

Exposure Media: Tests are conducted in relevant environmental media. For aquatic tests, this is water, while for terrestrial tests, it is soil. nih.gov The properties of the media (e.g., pH, hardness, organic carbon content) are carefully controlled and reported.

Test Conditions: Experiments are performed under controlled laboratory conditions, including temperature, light intensity, and duration, following established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Measured Endpoints: The effects of the chemical are quantified by measuring specific endpoints. In acute (short-term) tests, the primary endpoint is often mortality (LC50 - lethal concentration for 50% of organisms) or immobilization (EC50 - effective concentration for 50% of organisms). Chronic (long-term) tests measure sublethal endpoints such as growth, reproduction, and behavioral changes at much lower concentrations (NOEC - No Observed Effect Concentration). nih.gov

Data Reliability and Evaluation: The quality of ecotoxicological data is critically evaluated before use in a risk assessment. Methodologies like the Klimisch scoring system or the Criteria for Reporting and Evaluating Ecotoxicity Data (CRED) are used to classify studies based on their reliability and relevance, considering factors like the experimental design, reporting of results, and statistical analysis. oup.comoup.com

Table 2: General Framework for Ecotoxicological Test Design

| Test Component | Description of Measurement and Design |

|---|---|

| Test Type | Acute (short-term, high concentration) or Chronic (long-term, low concentration). |

| Test Species | Selection of standard species representing key trophic levels (e.g., fish, invertebrate, algae). |

| Exposure System | Static, semi-static, or flow-through systems to maintain test concentrations. |

| Control Group | An untreated group is run in parallel to the treated groups to provide a baseline for comparison. |

| Concentrations | A geometric series of test concentrations is used to establish a dose-response relationship. |

| Endpoints | Quantifiable measurements such as mortality (LC50), immobilization (EC50), growth inhibition, or reproductive output (NOEC). |

| Statistical Analysis | Appropriate statistical models are used to calculate endpoint values (e.g., probit analysis for LC50) and determine statistical significance. |

This table represents a generalized methodology for environmental impact assessment. nih.govoup.comjlakes.orgoup.com

Experimental Designs for Environmental Risk Assessment Studies

Environmental risk assessments for chemical substances like D&C Red No. 34 rely on standardized experimental designs to evaluate their behavior in the environment. epa.gov These studies are typically conducted under controlled laboratory conditions that simulate natural environmental settings. The primary goals are to determine the rates and pathways of degradation and the potential for mobility. epa.govepa.gov

Key studies in an environmental risk assessment for a dye such as D&C Red No. 34 would include evaluations of abiotic degradation (hydrolysis and photolysis), biotic degradation under aerobic and anaerobic conditions, and sorption to soil and sediment. epa.gov While specific experimental data on D&C Red No. 34 is not extensively available in public literature, the general approach follows established guidelines for chemicals. canada.caepa.gov For instance, the Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD) notes that dyes are generally considered not to be readily biodegradable. canada.ca

Table 1: Typical Experimental Designs for Environmental Fate Assessment of D&C Red No. 34

| Study Type | Objective | Typical Experimental Conditions | Endpoints Measured |

|---|---|---|---|

| Hydrolysis | To determine the rate of abiotic degradation in water due to reaction with water. | The compound is tested in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, 9) and temperatures in the dark. | Concentration of the parent compound over time; identification of degradation products. |

| Aqueous Photolysis | To determine the rate of abiotic degradation due to direct or indirect light. | The compound is exposed to a light source simulating natural sunlight in a sterile aqueous solution. Dark controls are run in parallel. | Rate of disappearance of the parent compound; identification of photoproducts; quantum yield. |

| Aerobic Biodegradation (Water/Soil) | To assess the potential for microbial degradation in the presence of oxygen. | The compound is incubated with microorganisms from activated sludge, water, or soil under aerobic conditions. | Disappearance of the parent compound; CO2 evolution; Biochemical Oxygen Demand (BOD). |

| Anaerobic Biodegradation (Water/Sediment) | To assess the potential for microbial degradation in the absence of oxygen. | The compound is incubated in an oxygen-depleted environment with anaerobic microorganisms from sediment or sludge. | Disappearance of the parent compound; generation of gases (e.g., CH4, CO2); reduction of the azo bond. |

| Adsorption/Desorption (Soil/Sediment) | To evaluate the tendency of the compound to bind to soil and sediment particles, which affects its mobility. | The compound is equilibrated with various types of soil and sediment with differing organic carbon content and textures. | Soil-water distribution coefficient (Kd); Organic carbon-water (B12546825) partitioning coefficient (Koc). |

Analytical Challenges in Environmental Monitoring

The accurate quantification of D&C Red No. 34 in complex environmental matrices like water, soil, and wastewater presents several analytical challenges. These challenges stem from the compound's chemical nature, the low concentrations typically expected in the environment, and interference from other substances present in the samples. mdpi.com

Advanced analytical techniques are often required to achieve the necessary sensitivity and selectivity. mdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common methods used for the separation and quantification of dyes. researchgate.net These are often coupled with detectors like Diode-Array Detectors (DAD) for UV-Vis spectral confirmation or Mass Spectrometry (MS) for more definitive identification and higher sensitivity. mdpi.comresearchgate.net

A significant hurdle in environmental analysis is the sample preparation step. mdpi.com Due to the trace levels of the analyte, a preconcentration step is often necessary. mdpi.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose, where the analyte is extracted from a large volume of water and concentrated onto a solid sorbent before being eluted with a small volume of solvent. mdpi.com However, the efficiency of this process can be affected by matrix components. mdpi.com

Table 2: Analytical Challenges and Mitigation Strategies for D&C Red No. 34 Monitoring

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Low Environmental Concentrations | The concentration of the dye in environmental samples (e.g., river water) is often very low, falling below the detection limits of standard analytical instruments. | Use of preconcentration techniques like Solid-Phase Extraction (SPE). mdpi.com Employment of highly sensitive detectors such as tandem mass spectrometry (MS/MS). mdpi.com |

| Matrix Interference | Environmental samples contain a complex mixture of organic and inorganic substances that can interfere with the analysis, for example, by co-eluting with the analyte or causing signal suppression/enhancement in MS. mdpi.com | Optimization of chromatographic separation (e.g., gradient elution, column selection). researchgate.net Use of sample clean-up procedures. mdpi.com Use of matrix-matched calibration standards or isotope-labeled internal standards. |

| Co-elution of Isomers/Subsidiaries | Subsidiary colors and positional isomers, which are impurities from the manufacturing process, may have similar chromatographic behavior, making individual quantification difficult. researchgate.net | High-resolution chromatographic techniques like UPLC can provide better separation. researchgate.net Use of mass spectrometry to differentiate compounds based on their mass-to-charge ratio. mdpi.com |

| Analyte Adsorption/Loss | The dye may adsorb to sample containers or be lost during sample preparation and transfer steps, leading to inaccurate, lower-than-actual measured concentrations. | Use of appropriate container materials (e.g., silanized glass). Rinsing containers with solvent. Minimizing sample transfer steps. |

| Photodegradation | As a colored compound, D&C Red No. 34 may be susceptible to degradation upon exposure to light during sample collection and handling. | Collection and storage of samples in amber glass or opaque containers to protect from light. Prompt analysis after collection. |

Regulatory Science and Historical Research Perspectives on D&c Red No. 34

Academic Analysis of Regulatory Framework Evolution for Color Additives

The regulatory history of color additives in the United States dates back to the late 19th and early 20th centuries, with the passage of the Pure Food and Drug Act of 1906 marking a significant milestone. food-safety.combipc.com This act prohibited the use of poisonous or deleterious colors in confectionery and the use of coloring to conceal product inferiority. food-safety.com The responsibility for enforcement fell to the U.S. Department of Agriculture's Bureau of Chemistry. food-safety.com

A more comprehensive regulatory structure was established with the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938. food-safety.comresearchgate.net This act mandated the certification of most synthetic organic dyes, then known as coal-tar colors, to ensure their safety for use in foods, drugs, and cosmetics. food-safety.com This led to the creation of a new nomenclature system: FD&C for food, drug, and cosmetic use; D&C for drug and/or cosmetic use; and Ext. D&C for external drug and/or cosmetic use. food-safety.comfda.gov

The Color Additive Amendments of 1960 further strengthened the regulatory framework by requiring premarket approval for all new color additives. fda.govfda.gov These amendments defined a "color additive" and established that only those listed as "suitable and safe" for their intended use could be employed. fda.govfda.gov A key component of these amendments was the Delaney Clause, which prohibited the listing of any color additive found to cause cancer in humans or animals. fda.gov

The process for getting a new color additive approved involves submitting a petition to the U.S. Food and Drug Administration (FDA) with extensive data, including the additive's chemical identity, properties, manufacturing process, and intended use. bipc.com The FDA evaluates this information, considering factors like probable consumption, cumulative effects, and the availability of analytical methods to determine purity and impurity levels. food-safety.combipc.com If deemed safe, the FDA issues a regulation specifying the conditions of use. iacmcolor.org

For certain color additives, including D&C Red No. 34, the FDA requires batch certification. food-safety.comfda.gov This process involves the FDA analyzing a sample from each manufactured batch to verify that it meets the identity and purity specifications outlined in the Code of Federal Regulations (CFR). fda.govcosmeticsinfo.org

Methodological Advancements Driven by Regulatory Compliance

The stringent requirements for regulatory compliance have been a significant driver of innovation in analytical methodologies for color additives like D&C Red No. 34. researchgate.net Accurate and precise methods are essential for identifying and quantifying the main color component, as well as any manufacturing intermediates and subsidiary colors, to ensure they meet the specifications set by regulatory bodies. researchgate.netdigicomply.com

Historically, techniques like Thin-Layer Chromatography (TLC) were used. However, these methods had limitations. researchgate.netresearchgate.net The need for more accurate, faster, and less labor-intensive techniques led to the development and adoption of High-Performance Liquid Chromatography (HPLC) and, more recently, Ultra-Performance Liquid Chromatography (UPLC). researchgate.netdigicomply.comresearchgate.net

For D&C Red No. 34, a UPLC method was developed to determine manufacturing intermediates and subsidiary colors, replacing older HPLC and TLC methods. researchgate.net This newer method offers significant advantages, including sharper peaks, better peak separation, and faster analysis times. researchgate.net Validation studies of this UPLC method have demonstrated its linearity, with correlation coefficients (R) greater than 0.999, and high recovery rates of 98–103%. researchgate.net The limits of detection (LODs) for various analytes are in the range of 0.002–0.02%. researchgate.net

The development of these advanced analytical techniques is a direct response to the need for robust methods to enforce regulatory standards. digicomply.commdpi.com The ability to accurately detect and quantify impurities is crucial for the batch certification process that D&C Red No. 34 undergoes. researchgate.netresearchgate.netresearchgate.net

International Harmonization of Analytical Standards for Dyes/Pigments

The global nature of the cosmetics and pharmaceutical industries has highlighted the need for the international harmonization of standards for dyes and pigments. iacmcolor.orgsensientfoodcolors.com Organizations like the International Association of Color Manufacturers (IACM) advocate for this harmonization to facilitate trade and ensure consumer confidence worldwide. iacmcolor.organsi.org

The Codex Alimentarius Commission, created by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), works to develop international food standards, guidelines, and codes of practice. sensientfoodcolors.com While progress has been made, differences in regulatory philosophies and approaches still exist between regions like the United States and the European Union. sensientfoodcolors.com

In Japan, the official compilation of specifications and standards for food additives is periodically updated to incorporate new and improved test methods and to align with international standards. caa.go.jp Similarly, the European Union has regulations, such as the European Regulation of Cosmetic Products (EC 1223/2009), which outlines the rules for the use of dyes in cosmetic products. mdpi.com The Harmonized System of Nomenclature (HSN) also plays a role in classifying products like dyes for international trade, promoting uniformity across borders. margcompusoft.com

Efforts toward harmonization also extend to analytical methodologies. The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) provides globally accepted approaches for safety assessment that are applicable to food additives, including colorants. focusontoxpath.com The development and adoption of standardized analytical methods, such as those published by organizations like ISO, further contribute to this global harmonization. sgs.com

Role of Scientific Research in Shaping Regulatory Policy (e.g., impurity limits, certification)

Scientific research is fundamental to the entire regulatory framework for color additives, from initial approval to ongoing compliance. food-safety.comresearchgate.netfilab.fr Research provides the data necessary for regulators to establish key parameters such as impurity limits and to determine the necessity of batch certification for specific color additives. food-safety.comresearchgate.net

For D&C Red No. 34, research has been crucial in identifying and characterizing its subsidiary colors, which are impurities that are positional isomers or have a different number of substituent groups than the main dye molecule. researchgate.netresearchgate.net The U.S. Code of Federal Regulations (CFR) sets a limit of not more than four percent for subsidiary colors in the straight D&C Red No. 34 color additive. researchgate.netresearchgate.net Scientific studies involving the synthesis and characterization of these subsidiary colors have provided the necessary reference materials for their analysis during the batch certification process. researchgate.net

The development of advanced analytical methods, born from scientific research, directly impacts regulatory enforcement. researchgate.net For instance, the UPLC method now used by the FDA for the batch certification of D&C Red No. 34 provides more accurate results for subsidiary colors compared to the previously used TLC method. researchgate.net This improved accuracy ensures that each certified batch strictly adheres to the established impurity limits. researchgate.net

Furthermore, research helps in identifying potential impurities that may arise from the manufacturing process. For D&C Red No. 34, the manufacturing intermediates are 2-amino-1-naphthalenesulfonic acid (Tobias acid) and 3-hydroxy-2-naphthalenecarboxylic acid. researchgate.net Regulatory specifications include limits for these residual intermediates in the final product. govinfo.gov Scientific research enables the development of methods to detect and quantify these specific impurities, ensuring the final product's purity and compliance with regulations. researchgate.netfilab.fr

The ongoing scientific evaluation of color additives ensures that regulatory policies are based on the most current scientific understanding, safeguarding public health while allowing for the use of these substances in various products. bipc.com

Advanced Applications in Material Science and Engineering

Research on D&C Red No. 34 in Advanced Polymeric and Composite Materials

D&C Red No. 34, in its pigment form, is a subject of interest for incorporation into various polymeric and composite materials. Its primary function in this context is to impart a stable and vibrant red coloration. Research efforts are often focused on its compatibility and performance within different polymer matrices.

One of the key areas of investigation is the use of D&C Red No. 34 as a colorant for plastics and synthetic fibers. medchemexpress.com Its ability to be dispersed within these materials to achieve bulk coloring is a significant advantage. medchemexpress.com The research in this domain aims to optimize the loading of the pigment to achieve the desired color intensity without compromising the mechanical or thermal properties of the host polymer.

Furthermore, the application of D&C Red No. 34 extends to specialized coatings, such as paints and inks, where it contributes to the final aesthetic and protective qualities of the surface. medchemexpress.com The performance of the pigment in these formulations is a critical aspect of ongoing research, focusing on factors like weather resistance and thermal stability. made-in-china.com

Investigation of Pigment Dispersion and Stability in Non-Biological Matrices

The efficacy of D&C Red No. 34 as a colorant in material science is heavily dependent on its dispersion and stability within non-biological matrices. Achieving a uniform and stable dispersion is crucial for consistent color and performance.

Dispersion: D&C Red No. 34 is noted for its excellent dispersibility, particularly in oil-based or powder formulations. ulprospector.comguzel.me However, achieving optimal dispersion often requires mechanical processes like grinding to break down agglomerates and ensure a fine particle size distribution. myskinrecipes.com Innovations in pigment technology, such as the Soft-Tex® line, offer products with a narrow and uniform particle size distribution, which simplifies the dispersion process and reduces the need for extensive milling. sunchemical.com This improved dispersibility allows for higher pigment content without a significant increase in the viscosity of the formulation. ulprospector.com

Stability: The stability of D&C Red No. 34 is a key attribute for its use in industrial applications. The lake form of the pigment, D&C Red No. 34 Ca Lake, is particularly valued for its enhanced stability compared to its water-soluble counterparts. guzel.me This stability extends to resistance against heat, light, and air exposure. guzel.me Research has demonstrated its good light and heat stability, making it a reliable choice for applications requiring long-lasting color. sunchemical.com

The following table summarizes key properties related to the dispersion and stability of D&C Red No. 34:

| Property | Description | Source(s) |

| Dispersibility | Excellent in oil-based and powder formulations. Grinding may be required for optimal dispersion. | ulprospector.comguzel.memyskinrecipes.com |

| Particle Size | A narrow and uniform particle size distribution improves dispersion and color strength. | sunchemical.com |

| Stability | The calcium lake form offers enhanced stability against heat, light, and air. | guzel.me |

| Solubility | Insoluble in water, but disperses well in oils and waxes. | guzel.memyskinrecipes.com |

Photonic and Optoelectronic Properties of D&C Red No. 34 Formulations